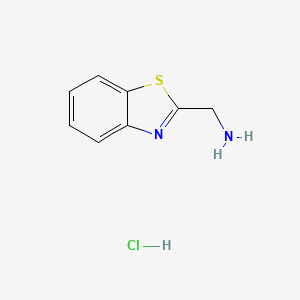

1,3-Benzothiazol-2-ylmethylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-benzothiazol-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZDQDCFSDCIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379932 | |

| Record name | 1,3-benzothiazol-2-ylmethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29198-41-2, 42182-65-0 | |

| Record name | 1,3-benzothiazol-2-ylmethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminomethyl)-1,3-benzothiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzothiazol-2-ylmethylamine hydrochloride (CAS: 29198-41-2): Properties, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth technical examination of 1,3-Benzothiazol-2-ylmethylamine hydrochloride, a key heterocyclic building block for chemical research and pharmaceutical development. We will move beyond a simple recitation of data, exploring the causality behind its chemical properties, outlining robust synthetic protocols, and contextualizing its application within modern drug discovery workflows.

Introduction: The Significance of a Privileged Scaffold

This compound (CAS No. 29198-41-2) is a derivative of the benzothiazole ring system. Benzothiazole, a bicyclic heterocycle composed of a fused benzene and thiazole ring, is widely regarded in medicinal chemistry as a "privileged scaffold".[1][2] This designation is earned due to its structural presence in a multitude of compounds exhibiting a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The title compound serves as a versatile starting material, offering a primary amine functional group at the 2-position, which is a prime handle for synthetic elaboration to explore this rich pharmacological potential.[1]

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. These properties dictate everything from storage conditions and solvent selection to its behavior in biological systems.[6][7][8]

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 29198-41-2 | [9][10][11] |

| Molecular Formula | C₈H₉ClN₂S | [10][12] |

| Molecular Weight | 200.69 g/mol | [13][14] |

| Appearance | White to yellow crystalline powder | [9][10] |

| Purity | Typically ≥95% | [10] |

| InChI Key | WCZDQDCFSDCIIC-UHFFFAOYSA-N | [10][13] |

| SMILES | NCC1=NC2=CC=CC=C2S1.[H]Cl | |

| Hazard Class | Acute Toxicity 3 (Oral); Skin Irritant 2; Eye Irritant 2 | |

| Signal Word | Danger |

Spectroscopic Characterization: A Self-Validating Protocol

Structural confirmation is paramount. While specific spectra for this exact salt are not always published in literature, the expected spectroscopic data can be reliably predicted based on its structure and data from closely related analogues.[15][16] The following protocols are designed to be self-validating, ensuring accurate and reproducible characterization.

Expected Spectroscopic Signatures:

-

¹H NMR: The spectrum should feature distinct signals for the four aromatic protons on the benzo- group, a singlet for the methylene (-CH₂-) protons adjacent to the amine, and a broad signal for the amine (-NH₂) protons. The exact chemical shifts of the aromatic protons will depend on the deuterated solvent used.

-

¹³C NMR: The spectrum will show eight distinct carbon signals: six for the benzothiazole ring system (four CH and two quaternary) and one for the methylene (-CH₂-) carbon. The C2 carbon, attached to the aminomethyl group, is expected to appear significantly downfield.[15][17]

-

FT-IR: Key vibrational bands would include N-H stretching for the primary amine (typically a pair of bands around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, C=N stretching from the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z ≈ 165.1, corresponding to the loss of HCl.

Protocol: Acquiring High-Fidelity NMR Data

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt may have limited solubility in CDCl₃) in a clean, dry 5 mm NMR tube.

-

Causality: DMSO-d₆ is often chosen for hydrochloride salts as it is a polar aprotic solvent capable of dissolving ionic compounds while also allowing for the observation of exchangeable N-H protons.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). For D₂O, a different standard like DSS is required.

-

Instrument Setup: Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion, particularly in the aromatic region.

-

Data Acquisition:

-

Acquire a ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction to obtain a clean, interpretable spectrum.

Part 2: Synthesis and Reactivity

This compound is not typically synthesized in a single step but is built upon the foundational 2-aminobenzothiazole core. The choice of synthetic route is guided by the principles of efficiency, scalability, and reagent availability.

Proposed Synthetic Workflow

A logical and field-proven approach to synthesizing the target compound involves a multi-step process that begins with the construction of the benzothiazole ring, followed by functional group manipulation.

Caption: A plausible three-step synthetic pathway.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Cyanobenzothiazole (Intermediate) This protocol is adapted from established methods for the synthesis of 2-substituted benzothiazoles.[18]

-

To a solution of 2-aminothiophenol (1.0 eq) in a suitable solvent like DMF, add copper(I) cyanide (CuCN, 1.1 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 100-120 °C for 4-6 hours.

-

Causality: The copper cyanide serves as the cyanide source, and the elevated temperature is necessary to drive the condensation and cyclization reaction, forming the thermodynamically stable benzothiazole ring.

-

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, pour it into an aqueous solution of ferric chloride to decompose the copper complex, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to yield 2-cyanobenzothiazole.

Step 2: Reduction to 1,3-Benzothiazol-2-ylmethanamine (Free Base)

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere, and cool to 0 °C.

-

Causality: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction is highly exothermic and requires careful temperature control and an inert atmosphere to prevent side reactions and ensure safety.

-

-

Slowly add a solution of 2-cyanobenzothiazole (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude free base amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 1,3-Benzothiazol-2-ylmethanamine in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or gaseous HCl until the precipitation is complete.

-

Causality: The hydrochloride salt is typically much more crystalline and stable than the free base, making it easier to handle, purify by recrystallization, and store long-term.

-

-

Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.[9]

Part 3: Applications in Drug Development

The true value of this compound lies in its utility as a scaffold for building libraries of new chemical entities for biological screening. Its primary amine is a nucleophilic handle that can be readily derivatized.

Workflow for Library Synthesis and Screening

The path from a building block to a potential drug candidate follows a logical and iterative process. Researchers leverage the reactivity of the starting material to create chemical diversity, which is then tested for biological activity.

Caption: Drug discovery workflow using the target compound.

Protocol: Parallel Synthesis of an Amide Library

This protocol describes the synthesis of a small library of amides, a common and effective strategy for exploring the chemical space around a primary amine core.

-

Array Preparation: In a 96-well reaction block, dispense a solution of this compound (1.0 eq) and a base like diisopropylethylamine (DIPEA, 2.2 eq) in a solvent like DMF into each well.

-

Causality: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and scavenge the acid produced during the coupling reaction without competing in the reaction itself.

-

-

Reagent Addition: To each well, add a solution of a unique carboxylic acid (1.1 eq) from a pre-prepared library plate.

-

Coupling Agent: Add a solution of a peptide coupling agent, such as HATU (1.1 eq), to each well.

-

Causality: HATU is an efficient coupling agent that activates the carboxylic acid, facilitating rapid amide bond formation at room temperature with minimal side products.

-

-

Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.

-

Workup and Purification: Upon completion, the library can be purified using automated parallel purification techniques, such as preparative HPLC-MS, to isolate the desired amide products.

These synthesized libraries can then be screened against various biological targets. For instance, given the known activity of benzothiazoles against protein kinases, this library would be an excellent candidate for screening against a panel of cancer-relevant kinases like PI3Kγ or CDK2.[1]

Part 4: Safety and Handling

Adherence to proper safety protocols is non-negotiable when handling any laboratory chemical.

| Hazard Type | Description | Precautionary Measures | Source |

| Acute Oral Toxicity | Toxic if swallowed (Hazard Class 3). | Do not ingest. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor immediately. | |

| Skin Irritation | Causes skin irritation (Category 2). | Wear protective gloves and clothing. If on skin, wash with plenty of water. | [9] |

| Eye Irritation | Causes serious eye irritation (Category 2). | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes. | [9] |

| Inhalation | May cause respiratory tract irritation. | Avoid breathing dust. Use only in a well-ventilated area. | [9] |

Storage and Disposal:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][19] Keep the container tightly closed.

-

Disposal: Dispose of waste material in accordance with all local, regional, national, and international regulations.

Conclusion

This compound is more than just a chemical with a CAS number; it is a potent tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and highly reactive primary amine handle make it an exemplary building block for the construction of diverse molecular libraries. By leveraging the privileged nature of the benzothiazole scaffold, researchers and drug development professionals can utilize this compound as a starting point for discovering next-generation therapeutics to address a wide array of human diseases.

References

-

Fisher Scientific. (2025). Safety Data Sheet: this compound.

-

CymitQuimica. (n.d.). Benzo[d]thiazol-2-ylmethanamine hydrochloride. CymitQuimica.

-

Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.

-

Sigma-Aldrich. (n.d.). (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride AldrichCPR.

-

ResearchGate. (n.d.). Synthesis of biologically active derivatives of 2-aminobenzothiazole.

-

Iraqi Journal of Pharmaceutical Sciences. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.

-

ChemScene. (n.d.). Benzo[d]thiazol-2-ylmethanamine hydrochloride Safety Data Sheet.

-

Scilit. (n.d.). Synthesis of biologically active derivatives of 2-aminobenzothiazole.

-

National Institutes of Health (NIH). (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole.

-

International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES.

-

Molbase. (n.d.). 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE.

-

Finetech Industry Limited. (n.d.). This compound.

-

Local Pharma Guide. (n.d.). CAS NO. 29198-41-2 | this compound.

-

MySkinRecipes. (n.d.). Benzo[d]thiazol-2-ylmethanamine hydrochloride.

-

Santa Cruz Biotechnology. (n.d.). This compound.

-

Spartan Chemical. (2018). Safety Data Sheet.

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles.

-

Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives.

-

Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

-

Sultan Qaboos University Medical Journal. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants.

-

ResearchGate. (2013). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine.

-

Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.

-

MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization.

-

Der Pharma Chemica. (2017). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.

-

BenchChem. (n.d.). Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.

-

ACG Publications. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - Supporting Information.

-

PubMed. (2022). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media.

-

MDPI. (2022). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media.

-

PubMed. (2024). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes.

-

The Royal Society of Chemistry. (2014). Supplementary Information.

-

Expert Opinion on Drug Metabolism & Toxicology. (2014). Physicochemical drug properties associated with in vivo toxicological outcomes: A review.

Sources

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.ca [fishersci.ca]

- 10. Benzo[d]thiazol-2-ylmethanamine hydrochloride | CymitQuimica [cymitquimica.com]

- 11. chemscene.com [chemscene.com]

- 12. 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE | CAS 29198-41-2 [matrix-fine-chemicals.com]

- 13. This compound | CAS: 29198-41-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 14. scbt.com [scbt.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. acgpubs.org [acgpubs.org]

- 17. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization [mdpi.com]

- 18. Benzothiazole synthesis [organic-chemistry.org]

- 19. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]

Physicochemical properties of 1,3-Benzothiazol-2-ylmethylamine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Benzothiazol-2-ylmethylamine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No: 29198-41-2). Designed for researchers, medicinal chemists, and formulation scientists, this document synthesizes available data on the compound's identity, structure, and core physical characteristics. In recognition that this molecule is a research chemical, this guide moves beyond cataloging existing data to provide robust, field-proven experimental protocols for its detailed characterization, including spectroscopic analysis and stability assessment. The causality behind experimental design is emphasized to empower researchers in their drug discovery and development endeavors. The benzothiazole moiety is a cornerstone in medicinal chemistry, appearing in drugs such as the neuroprotective agent Riluzole and the dopamine agonist Pramipexole.[1] Understanding the fundamental properties of novel derivatives like this compound is a critical prerequisite for exploring their therapeutic potential.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step of any scientific investigation. This compound is a heterocyclic amine salt. The core structure consists of a benzene ring fused to a thiazole ring, with a methylamine group attached at the 2-position of the benzothiazole system.[1] The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.

It is noteworthy that multiple CAS numbers may be encountered in literature and commercial listings for this compound; however, 29188-41-2 is the most frequently cited designation.[2][3][4][5][6][7]

Diagram 1.0: Chemical Structure of this compound

Caption: Structure of this compound.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for formulation. The table below summarizes the known properties of this compound.

Table 2.1: Summary of Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-(1,3-benzothiazol-2-yl)methanamine hydrochloride | [7] |

| CAS Number | 29198-41-2 | [3][4][5] |

| Molecular Formula | C₈H₉ClN₂S | [3][4][5] |

| Molecular Weight | 200.69 g/mol | [3][5] |

| Appearance | Off-white to light brown solid powder | [3][6] |

| Melting Point | 260 °C | [3] |

| Storage | Sealed in dry, Room Temperature | [3] |

| Solubility | Data not publicly available. See Protocol 3.1. | - |

| pKa | Data not publicly available. See Protocol 3.2. | - |

| LogP (Octanol/Water) | Data not publicly available. See Protocol 3.3. | - |

Recommended Experimental Characterization Protocols

For many research chemicals, comprehensive experimental data is not always available. The following section provides validated methodologies for determining critical physicochemical parameters. The rationale behind each step is included to provide a framework for adapting these protocols to other novel compounds.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method (OECD Guideline 105) is the gold-standard for determining aqueous solubility. It establishes equilibrium between the solid compound and its saturated solution, providing a thermodynamically stable value crucial for predicting oral bioavailability and designing formulations.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of purified water (e.g., 1 mL) in a glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been achieved.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze its concentration using a validated HPLC-UV method against a standard curve.

-

Calculation: The solubility is expressed in mg/mL or µg/mL.

Protocol: pKa Determination (Potentiometric Titration)

Rationale: The pKa, or acid dissociation constant, governs the ionization state of a molecule at a given pH. This is critical as ionization profoundly affects solubility, permeability across biological membranes, and receptor binding. For this compound, the primary amine is the key ionizable group. Potentiometric titration is a direct and accurate method for measuring pKa.

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a sample of the compound (e.g., 1-2 mg) in a known volume of water or a water/co-solvent mixture (if solubility is low).

-

Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized acid (e.g., 0.1 M HCl) followed by a standardized base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH of the solution using a calibrated pH electrode after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, often calculated using the first or second derivative of the curve.

Protocol: Spectroscopic Structural Verification

Rationale: Unambiguous structural confirmation is paramount. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecular architecture, confirming identity and purity.[8]

Methodology:

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for polar salts.[8][9]

-

IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide or analyze using an Attenuated Total Reflectance (ATR) accessory.

-

MS: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile for analysis via electrospray ionization (ESI).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum to identify all unique proton environments. Expected signals would include distinct aromatic protons on the benzothiazole ring, a singlet for the methylene (-CH₂-) bridge, and a broad signal for the amine protons.[10]

-

¹³C NMR: Acquire the spectrum to identify all unique carbon environments. This is crucial for confirming the carbon skeleton of the benzothiazole core and the methylene carbon.[10]

-

IR Spectroscopy: The spectrum should reveal key functional groups. Look for N-H stretching vibrations from the amine hydrochloride salt (typically broad, around 2400-3200 cm⁻¹), C=N stretching of the thiazole ring (~1630 cm⁻¹), and aromatic C-H and C=C stretching.[11][12]

-

Mass Spectrometry (ESI-MS): This analysis will confirm the molecular weight. In positive ion mode, the expected parent ion would correspond to the free base [M+H]⁺ at m/z 179.06, resulting from the loss of HCl.

-

Stability Assessment: A Forced Degradation Protocol

Rationale: A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[13] This protocol subjects the compound to harsh conditions (acid, base, oxidation, heat, and light) to accelerate decomposition, providing insights into its intrinsic stability.[14]

Diagram 4.0: Workflow for Forced Degradation Study

Caption: Standard workflow for a forced degradation stability study.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a mixture of methanol and water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C.

-

Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature.

-

Thermal Stress: Store the solid compound in an oven at 80°C.

-

Photolytic Stress: Expose the stock solution to UV (254 nm) and visible light in a photostability chamber.

-

-

Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours). For thermal stress, dissolve the solid in the solvent at each time point.

-

Sample Processing: Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometer (LC-MS).

-

Objective: To separate the parent compound from all degradation products.

-

Evaluation: Calculate the percentage of degradation. Use the mass spectrometer to obtain the mass of any significant degradants to aid in their structural elucidation.

-

Conclusion

This compound is a research compound built upon the medicinally significant benzothiazole scaffold. While publicly available data is limited to its basic identity and a few physical properties, this guide provides a comprehensive framework for its thorough physicochemical characterization. The detailed protocols for determining solubility, pKa, and stability are designed to be self-validating and provide the robust, high-quality data required for advancing drug development programs. By understanding and applying these foundational analyses, researchers can effectively evaluate the potential of this and other novel chemical entities.

References

-

International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. Retrieved from [Link]

-

Hassan, E. A. (2025). Physicochemical Properties of newly synthesized benzo[d]thiazol-2-amine compounds. ResearchGate. Retrieved from [Link]

-

Local Pharma Guide. (n.d.). CAS NO. 29198-41-2 | this compound. Retrieved from [Link]

-

ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

-

Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Retrieved from [Link]

-

Molbase. (n.d.). 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE | CAS 29198-4-2. Retrieved from [Link]

-

ResearchGate. (n.d.). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed. Retrieved from [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride. Retrieved from [Link]

-

MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Retrieved from [Link]

-

PubChem. (n.d.). (1,3-Benzothiazol-2-ylmethyl)(methyl)amine. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

-

Diva-portal.org. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Retrieved from [Link]

-

PubChem. (n.d.). Methyl ((((1Z)-1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene)amino)oxy)acetate. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]

-

ResearchGate. (2024). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED N-(BENZOTHIAZOL-2-YL)-1,3-DIPHENYLPROP-2-EN-1-IMINE DERIVATIVES. Retrieved from [Link]

Sources

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. CAS NO. 29198-41-2 | this compound | C8H9ClN2S [localpharmaguide.com]

- 3. This compound CAS#: 29198-41-2 [amp.chemicalbook.com]

- 4. This compound | CAS: 29198-41-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. scbt.com [scbt.com]

- 6. jieheng.lookchem.com [jieheng.lookchem.com]

- 7. 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE | CAS 29198-41-2 [matrix-fine-chemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. diva-portal.org [diva-portal.org]

- 10. mdpi.com [mdpi.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ema.europa.eu [ema.europa.eu]

A Technical Guide to the Spectral Analysis of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride

Introduction

1,3-Benzothiazol-2-ylmethylamine hydrochloride is a member of the benzothiazole family, a class of heterocyclic compounds recognized for their significant and diverse biological activities. Benzothiazoles are integral scaffolds in medicinal chemistry, forming the core of various pharmacological agents.[1][2][3] The precise structural elucidation of such molecules is a critical prerequisite for understanding their mechanism of action and for the development of new therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous confirmation of the chemical structure and purity of synthesized benzothiazole derivatives.[4]

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound dictates its characteristic spectral features. The molecule consists of a bicyclic benzothiazole ring system, an aminomethyl substituent at the 2-position, and a hydrochloride salt of the primary amine.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the arrangement of the protons and carbons in the benzothiazole ring and the aminomethyl side chain.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons of the benzothiazole ring, the methylene protons, and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.0 - 8.5 | Broad Singlet | 3H | -NH₃⁺ |

| ~8.2 - 7.8 | Multiplet | 2H | Aromatic Protons (H-4, H-7) |

| ~7.6 - 7.3 | Multiplet | 2H | Aromatic Protons (H-5, H-6) |

| ~4.5 | Singlet | 2H | Methylene Protons (-CH₂-) |

Causality Behind Assignments:

-

-NH₃⁺ Protons: The protons of the ammonium group are expected to be significantly deshielded due to the positive charge and will likely appear as a broad singlet due to rapid exchange with any trace water in the solvent and quadrupolar broadening from the nitrogen atom.

-

Aromatic Protons: The four protons on the benzene portion of the benzothiazole ring will appear in the aromatic region. The protons adjacent to the sulfur and nitrogen atoms (H-4 and H-7) are typically found at a lower field (more deshielded) compared to the other two protons (H-5 and H-6). Their multiplicities will be doublets or multiplets depending on the coupling with adjacent protons.

-

Methylene Protons (-CH₂-): The methylene protons adjacent to the benzothiazole ring and the ammonium group will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing effects of both the heterocyclic ring and the positively charged nitrogen.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=N (C-2) |

| ~153 | Aromatic C-S (C-7a) |

| ~135 | Aromatic C-N (C-3a) |

| ~128 - 122 | Aromatic CH (C-4, C-5, C-6, C-7) |

| ~40 | Methylene (-CH₂) |

Causality Behind Assignments:

-

C=N Carbon (C-2): This carbon is part of the imine-like functionality within the thiazole ring and is expected to be the most deshielded carbon in the molecule.

-

Aromatic Carbons: The carbons of the benzene ring will resonate in the typical aromatic region. The bridgehead carbons (C-7a and C-3a) will have distinct chemical shifts due to their attachment to the heteroatoms.

-

Methylene Carbon (-CH₂-): This aliphatic carbon will appear at a much higher field (more shielded) compared to the aromatic and C=N carbons.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Workflow for NMR Analysis

Caption: A simplified predicted fragmentation pathway for 1,3-Benzothiazol-2-ylmethylamine.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, with a small amount of formic acid to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the m/z of the molecular ion and major fragment ions.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined application of NMR, IR, and MS. This guide provides a detailed prediction of the expected spectral data based on the known properties of the benzothiazole scaffold and related functional groups. The provided protocols outline the standard methodologies for acquiring this critical data. For researchers in the field of drug discovery and development, a thorough understanding and application of these spectroscopic techniques are fundamental to ensuring the identity, purity, and structural integrity of novel chemical entities.

References

- BenchChem. (n.d.). Validating the synthesis of benzothiazole derivatives through spectroscopic methods.

- Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Mishra, R., & Joshi, S. C. (2007). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Journal of the Indian Chemical Society, 84(10), 1043-1045.

- Finetech Industry Limited. (n.d.). This compound.

- Molbase. (n.d.). 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE.

- Siddiqui, N., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 10, S1527-S1534.

- Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars, 5(4), 108-112.

- MDPI. (2022). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(13), 5412.

- ResearchGate. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives.

- Journal of Engineering and Applied Sciences. (2021). Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1, 2-Diamine] and Its Complexes with Some Metal Ions. 16(6), 200-207.

- ResearchGate. (n.d.). Experimental FT-IR and FT-Raman spectrum of benzothiazole.

- National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook.

- MDPI. (2023).

- ResearchGate. (n.d.). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine.

- American Elements. (n.d.). Benzothiazoles.

- National Center for Biotechnology Information. (n.d.). (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile. PubChem.

- ResearchGate. (n.d.). (1,3-Benzothiazol-2-yl)[1-(2-chlorobenzyl)imidazolidin-2-ylidene]amine.

- SpectraBase. (n.d.). 4-Methyl-1,3-benzothiazol-2-amine.

- ChemicalBook. (n.d.). Benzothiazole(95-16-9) 1H NMR spectrum.

Sources

Synthesis and Characterization of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride: A Foundational Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The benzothiazole nucleus is a privileged heterocyclic scaffold renowned for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] This guide provides a comprehensive technical overview of the synthesis, purification, and detailed analytical characterization of a key derivative, 1,3-Benzothiazol-2-ylmethylamine hydrochloride (CAS No. 29198-41-2).[5][6][7] As a primary amine derivative, this compound serves as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Benzothiazole Moiety

Benzothiazole, a bicyclic system comprising fused benzene and thiazole rings, is a cornerstone in modern medicinal chemistry.[2][8] Its structural rigidity, combined with the presence of nitrogen and sulfur heteroatoms, allows for diverse interactions with a multitude of biological targets.[1] Clinically approved drugs like Riluzole (for ALS) and Pramipexole (for Parkinson's disease) feature this core structure, underscoring its therapeutic relevance.[1]

This compound provides a strategic entry point for drug discovery programs. The primary amine handle at the 2-position is amenable to a wide array of chemical modifications, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies. This guide delineates a robust synthetic pathway and a rigorous characterization cascade to ensure the production of high-purity starting material, a critical first step in any drug development pipeline.

Synthetic Pathway and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The chosen pathway leverages the classical condensation reaction to form the benzothiazole core, followed by a nucleophilic substitution and subsequent deprotection and salt formation.

Overall Synthetic Scheme

The synthesis proceeds via a three-step sequence starting from the readily available 2-aminothiophenol.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole

-

Rationale: This step involves the condensation of 2-aminothiophenol with chloroacetonitrile. The reaction forms the thiazole ring through nucleophilic attack of the thiol group on the nitrile carbon, followed by cyclization and dehydration. This is a common and efficient method for constructing the 2-substituted benzothiazole core.[9]

-

Procedure:

-

To a stirred solution of 2-aminothiophenol (1.0 eq) in ethanol, add chloroacetonitrile (1.1 eq).

-

Heat the mixture to reflux (approx. 78°C) for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate is collected by vacuum filtration, washed with water, and dried to yield 2-(chloromethyl)-1,3-benzothiazole.

-

Step 2: Synthesis of N-((1,3-Benzothiazol-2-yl)methyl)phthalimide

-

Rationale: To avoid side reactions with the primary amine, a Gabriel synthesis approach is employed. The chloromethyl intermediate is reacted with potassium phthalimide. The phthalimide acts as a protected source of ammonia, ensuring clean formation of the carbon-nitrogen bond via an SN2 reaction.

-

Procedure:

-

Dissolve 2-(chloromethyl)-1,3-benzothiazole (1.0 eq) in dimethylformamide (DMF).

-

Add potassium phthalimide (1.2 eq) to the solution.

-

Heat the mixture to 90-100°C for 3-5 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into water to precipitate the product.

-

Filter, wash with water, and recrystallize from an ethanol/water mixture to obtain the pure phthalimide-protected intermediate.

-

Step 3: Synthesis of this compound

-

Rationale: The phthalimide protecting group is removed using hydrazine hydrate in what is known as the Ing-Manske procedure. Hydrazine cleaves the phthalimide to release the desired primary amine and the stable phthalhydrazide byproduct. The free amine is then converted to its hydrochloride salt to improve stability and water solubility.

-

Procedure:

-

Suspend N-((1,3-Benzothiazol-2-yl)methyl)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.5 eq) dropwise to the suspension.

-

Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Cool the mixture and filter off the phthalhydrazide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting crude amine in a minimal amount of cold ethanol and acidify with a saturated solution of HCl in ethanol until the pH is ~1-2.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Summary of Reaction Parameters

| Parameter | Step 1 | Step 2 | Step 3 |

| Key Reagents | 2-Aminothiophenol, Chloroacetonitrile | Potassium Phthalimide | Hydrazine Hydrate, HCl |

| Solvent | Ethanol | DMF | Ethanol |

| Temperature | 78°C (Reflux) | 90-100°C | 78°C (Reflux) |

| Reaction Time | 4-6 hours | 3-5 hours | 2-4 hours |

| Typical Yield | 85-90% | 80-85% | 90-95% |

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound. A multi-technique approach provides a self-validating system of analysis.

General Properties

| Property | Value | Reference |

| CAS Number | 29198-41-2 | [5][6][7][10] |

| Molecular Formula | C₈H₉ClN₂S | [5][6] |

| Molecular Weight | 200.69 g/mol | [6][7] |

| Appearance | Off-white to light yellow powder | [10] |

| Purity | ≥98% | [10] |

Characterization Workflow

Caption: Integrated workflow for the analytical characterization of the target compound.

Spectroscopic Data and Interpretation

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.

-

Protocol:

-

Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.

-

-

Expected Data:

-

¹H NMR (DMSO-d₆):

-

¹³C NMR (DMSO-d₆):

-

δ 165-170 ppm: Quaternary carbon (C2) of the thiazole ring.

-

δ 115-155 ppm: Carbons of the benzene ring.

-

δ 40-45 ppm: Methylene carbon (-CH₂-).[11]

-

-

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Protocol:

-

Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

-

Expected Data:

3.3.3. Mass Spectrometry (MS)

-

Rationale: MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

-

Protocol:

-

Dissolve the sample in a suitable solvent (e.g., methanol).

-

Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

-

Expected Data:

-

[M+H]⁺: The molecular ion peak for the free base (C₈H₈N₂S) is expected at m/z ≈ 165.05. The analysis will detect the cation of the salt.

-

3.3.4. Elemental Analysis

-

Rationale: Confirms the elemental composition (Carbon, Hydrogen, Nitrogen) and thus the empirical formula and purity of the compound.

-

Protocol:

-

Submit a dry, pure sample (2-3 mg) for CHN/S analysis.

-

-

Expected Data for C₈H₉ClN₂S:

-

Carbon (C): 47.88%

-

Hydrogen (H): 4.52%

-

Nitrogen (N): 13.96%

-

Sulfur (S): 15.98%

-

Chlorine (Cl): 17.66%

-

Summary of Analytical Data

| Technique | Expected Result |

| ¹H NMR | δ 8.8-9.2 (br s, 3H), 7.8-8.2 (m, 4H), 4.5-4.7 (s, 2H) |

| ¹³C NMR | δ 165-170, 115-155, 40-45 |

| FTIR (cm⁻¹) | ~3100 (N-H), ~1610 (C=N), ~720 (C-S) |

| Mass Spec (ESI⁺) | m/z ≈ 165.05 ([M+H]⁺ of free base) |

| Elemental Analysis | C: 47.88%, H: 4.52%, N: 13.96%, S: 15.98% |

Safety, Handling, and Storage

Scientific integrity includes a commitment to safety. Benzothiazole derivatives require careful handling.[14]

-

Hazard Identification: Toxic if swallowed or in contact with skin.[14][15] Causes serious eye irritation.[14][16]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14][15][17] Work in a well-ventilated fume hood.[14][17]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling this product.[14][15][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[15]

Applications and Future Perspectives

This compound is not an end-product but a strategic starting material. Its primary amine function allows for derivatization into a vast chemical space, including amides, sulfonamides, ureas, and Schiff bases, each potentially modulating biological activity.

The benzothiazole scaffold has shown significant promise in targeting critical biological pathways related to cancer, infectious diseases, and neurological disorders.[1][8] Future work will likely focus on using this building block to develop selective enzyme inhibitors, receptor modulators, and novel diagnostic agents.[1] The continued exploration of this scaffold is a promising avenue for the discovery of next-generation therapeutics.

References

- Ningbo Inno Pharmchem Co., Ltd. (2026). Safety and Handling of Benzothiazole: A Guide for Industrial Users.

- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.

- Review of synthesis and medicinal importance of 1,3-benzothiazole. (2024).

- LANXESS. (2015). Benzothiazole.

- Synerzine. (2019).

- A Review on Recent Development and biological applications of benzothiazole deriv

- Benzothiazole derivative compounds found in natural products. (n.d.).

- Law, C. S. W., & Yeong, K. Y. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).

- 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE | CAS 29198-41-2. (n.d.).

- Material Safety D

- Finetech Industry Limited. (n.d.). This compound | cas: 29198-41-2.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIV

- ECHEMI. (n.d.).

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 29198-41-2.

- Sigma-Aldrich. (n.d.). (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride AldrichCPR.

- This compound CAS NO.29198-41-2. (n.d.).

- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.

- Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1,]. (2021). Journal of Engineering and Applied Sciences, 16(6), 200-207.

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.).

- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (n.d.). Oriental Journal of Chemistry.

- N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4. (2025).

- Recent Advances in Synthesis of Benzothiazole Compounds Rel

- National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook.

- A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). (n.d.).

- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025).

- N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. (2025).

- reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers.

- NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES ABST. (2025). Iraqi Academic Scientific Journals.

- ChemicalBook. (n.d.). Benzothiazole(95-16-9) 1H NMR spectrum.

- Benzothiazoles. (2017). MassBank.

- (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile. (n.d.). NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Review of synthesis and medicinal importance of 1,3-benzothiazole. [wisdomlib.org]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE | CAS 29198-41-2 [matrix-fine-chemicals.com]

- 6. This compound | CAS: 29198-41-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. scbt.com [scbt.com]

- 8. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound, CasNo.29198-41-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 11. arabjchem.org [arabjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. nbinno.com [nbinno.com]

- 15. echemi.com [echemi.com]

- 16. synerzine.com [synerzine.com]

- 17. lanxess.com [lanxess.com]

The Ascendant Therapeutic Potential of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Benzothiazole Scaffold - A Cornerstone in Medicinal Chemistry

The 1,3-benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its inherent structural features and the capacity for diverse functionalization have rendered it a cornerstone in the design of novel therapeutic agents.[2][3] Derivatives of this versatile nucleus have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This guide delves into the specific realm of 1,3-benzothiazol-2-ylmethylamine hydrochloride derivatives, exploring their synthesis, multifaceted biological activities, and the experimental methodologies crucial for their evaluation. As we navigate the current understanding and future potential of these compounds, this document serves as a technical resource for researchers poised at the forefront of drug discovery.

I. Synthesis and Chemical Landscape

The synthetic pathways to benzothiazole derivatives are numerous and adaptable, often commencing with the versatile precursor, 2-aminothiophenol.[6][7] While direct literature on the synthesis of a wide array of this compound derivatives is nascent, we can extrapolate from established methodologies for related 2-substituted benzothiazoles.

A plausible synthetic strategy initiates with the reaction of 2-aminothiophenol with an appropriate electrophile to construct the 2-substituted benzothiazole core. For the specific synthesis of 2-aminomethylbenzothiazole, a key intermediate, a potential route involves the condensation of 2-aminothiophenol with a protected aminoacetonitrile or a related synthon, followed by deprotection. Subsequent N-alkylation or N-acylation of the primary amine would yield a library of derivatives. The final step would involve the formation of the hydrochloride salt to enhance solubility and stability.

A general synthetic scheme is outlined below:

Caption: A schematic of the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

III. Anticancer Activity: Targeting Malignant Proliferation

The benzothiazole scaffold is a prominent feature in a number of potent anticancer agents. [5]Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways or the induction of apoptosis. [8][9]

A. Cytotoxicity Against Cancer Cell Lines

Derivatives of 2-aminobenzothiazole have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including those of the breast, liver, lung, and prostate. [9][10][11]The antiproliferative effects are often dose-dependent, with some compounds exhibiting IC50 values in the low micromolar range. [9]For example, certain 2-substituted benzothiazole derivatives have shown IC50 values of 56.98 µM and 59.17 µM against HepG2 liver cancer cells after 24 hours of treatment. [9] Table 2: Representative Anticancer Activity of Benzothiazole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-Substituted Benzothiazoles | HepG2 (Liver) | 56.98 (24h) | [9] |

| 2-Substituted Benzothiazoles | HepG2 (Liver) | 38.54 (48h) | [9] |

| Benzothiazole Analogues | Various | 0.683 - 4.66 | [12] |

B. Mechanistic Insights

The anticancer activity of benzothiazole derivatives has been linked to several mechanisms:

-

Enzyme Inhibition: Targeting crucial kinases involved in cancer cell proliferation and survival. [5]* Induction of Apoptosis: Triggering programmed cell death in cancer cells. [9]* NF-κB Pathway Inhibition: Some derivatives have been shown to suppress the NF-κB signaling pathway, which is often dysregulated in cancer and inflammation. [9]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. benthamscience.com [benthamscience.com]

- 3. jchemrev.com [jchemrev.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijper.org [ijper.org]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride: A Technical Guide to Target Identification and Validation

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3] This technical guide focuses on a specific, yet underexplored, member of this family: 1,3-Benzothiazol-2-ylmethylamine hydrochloride . While direct extensive research on this particular compound is nascent, the wealth of data on structurally related 2-aminobenzothiazoles provides a robust framework for predicting and validating its potential therapeutic targets. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to exploring its therapeutic utility in neuroprotection, oncology, anti-inflammatory applications, and infectious diseases. We will delve into the scientific rationale for target selection, provide detailed experimental protocols for validation, and present a clear roadmap for advancing this promising compound through the preclinical pipeline.

Introduction: The Benzothiazole Core and the Promise of this compound

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant interest in drug discovery due to their versatile biological activities.[1][4] The rigid structure of the benzothiazole nucleus serves as a privileged scaffold, allowing for diverse substitutions that can modulate its interaction with a wide array of biological targets.[1][2] Marketed drugs and clinical candidates containing the benzothiazole core underscore its therapeutic relevance across multiple disease areas.

This compound, with its characteristic 2-aminomethyl substituent, presents a unique chemical entity within this class. While this specific molecule remains largely uncharacterized in the public domain, its structural similarity to well-studied 2-aminobenzothiazole derivatives allows for informed hypotheses regarding its potential mechanisms of action and therapeutic applications. This guide will extrapolate from the known pharmacology of its analogs to propose a series of high-priority therapeutic targets and provide the technical framework for their experimental validation.

Potential Therapeutic Area: Neuroprotection and Neurological Disorders

The neuroprotective potential of benzothiazole derivatives is a promising area of investigation. The FDA-approved drug Riluzole, a 2-aminobenzothiazole, is used in the treatment of amyotrophic lateral sclerosis (ALS), highlighting the therapeutic viability of this scaffold in neurological diseases.[5] In-silico studies on related 1,3-benzothiazole-2-amine derivatives have pointed towards key targets in the central nervous system.[6][7][8]

Proposed Target: γ-Aminobutyric Acid Aminotransferase (GABA-AT)

Scientific Rationale: GABA-AT is a critical enzyme in the metabolism of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to increased GABA levels in the brain, which can have a neuroprotective and anticonvulsant effect. Molecular docking studies of 1,3-benzothiazole-2-amine derivatives have shown promising binding affinities for GABA-AT, suggesting that this compound may act as an inhibitor.[6][7][8]

Experimental Validation Workflow:

Caption: Workflow for validating COX enzymes as targets.

Potential Therapeutic Area: Infectious Diseases

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzothiazole derivatives have exhibited a broad spectrum of activity against various pathogens.

Proposed Target: Bacterial Cell Division and Virulence

Scientific Rationale: The structural analog Riluzole has been shown to inhibit virulence phenotypes in Pseudomonas aeruginosa. Th[5]is suggests that this compound could have similar antivirulence or direct antimicrobial activities.

Experimental Validation Workflow:

Caption: Workflow for evaluating antimicrobial and antivirulence activity.

Summary and Future Directions

While direct experimental data on this compound is limited, a strong deductive case can be made for its therapeutic potential across several key disease areas. The structural similarities to known bioactive 2-aminobenzothiazoles provide a solid foundation for initiating a target validation cascade.

Quantitative Data Summary (Hypothetical)

| Therapeutic Area | Potential Target | Key Validation Assay | Target IC50 (Predicted Range) |

| Neuroprotection | GABA-AT | Enzymatic Inhibition Assay | 1-10 µM |

| Neuroprotection | NavMs | Patch-Clamp Electrophysiology | 5-25 µM |

| Oncology | EGFR/VEGFR | Kinase Inhibition Assay | 0.5-5 µM |

| Anti-inflammatory | COX-1/COX-2 | Enzymatic Inhibition Assay | 1-15 µM |

| Infectious Diseases | Bacterial Targets | MIC Assay | 2-32 µg/mL |

The proposed experimental workflows provide a clear and logical path forward for elucidating the mechanism of action and therapeutic potential of this compound. A systematic approach, beginning with in-vitro enzymatic and cell-based assays, will be critical in confirming these predicted activities and prioritizing the most promising therapeutic avenues for further preclinical development.

References

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Chemistry of Heterocyclic Compounds, 57(4), 369–373. [Link]

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole | Request PDF. (n.d.). ResearchGate. [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). [Journal Name]. [Link]

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole | Scilit. (n.d.). Scilit. [Link]

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). PubMed. [Link]

-

Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025). PubMed Central. [Link]

-

Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025). [Journal Name]. [Link]

-

Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025). PubMed. [Link]

-

Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. (2025). ResearchGate. [Link]

-

Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

-

(PDF) Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025). ResearchGate. [Link]

-

This compound | cas: 29198-41-2 | finetech industry limited. (n.d.). Finetech Industry Limited. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. (n.d.). IJRPC. [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. [Link]

-

(PDF) N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4 - ResearchGate. (2007). ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Molecular Docking, Synthesis, and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors. (2026). Advanced Journal of Chemistry, Section A. [Link]

-

Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. (2023). ACS Infectious Diseases. [Link]

-

O-[(1,3-benzothiazol-2-yl)methyl]hydroxylamine. (n.d.). PubChem. [Link]

Sources

- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uokerbala.edu.iq [uokerbala.edu.iq]

- 5. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 1,3-Benzothiazol-2-ylmethylamine hydrochloride, a specific analogue within this class, represents a promising yet underexplored molecule. This technical guide provides a comprehensive, field-proven framework for systematically investigating its mechanism of action (MoA). Moving beyond a mere listing of protocols, this document elucidates the causal logic behind experimental choices, empowering research teams to conduct a self-validating and robust MoA study. We will navigate from initial broad-spectrum screening to pinpointing specific molecular targets and dissecting the downstream signaling sequelae.

Introduction: The Benzothiazole Privileged Scaffold

Benzothiazole and its derivatives are heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[2][4] These compounds are known to interact with a variety of biological targets, leading to therapeutic effects such as antimicrobial, antimalarial, anticancer, and anti-inflammatory responses.[2][3] The structural simplicity and synthetic accessibility of the benzothiazole nucleus make it an attractive starting point for the development of novel therapeutic agents.[2] While the broader family of benzothiazoles is well-documented, the specific MoA of this compound remains to be fully elucidated. This guide outlines a strategic and multi-faceted approach to deconstruct its biological activity.

Phase I: Initial Profiling and Hypothesis Generation

The first phase of investigation aims to cast a wide net to understand the general biological effects of this compound and to generate initial hypotheses regarding its potential MoA.

Broad-Spectrum Cell Viability Screening

A logical first step is to assess the compound's cytotoxic or cytostatic effects across a diverse panel of human cancer cell lines. This provides initial clues about potential anticancer activity and can reveal cell-type-specific sensitivities.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed cells from various cancer types (e.g., breast, lung, colon, leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

Data Presentation: Hypothetical IC50 Values

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 15.2 |

| MDA-MB-231 | Breast | 8.9 |

| A549 | Lung | 25.6 |

| HCT116 | Colon | 12.1 |

| K562 | Leukemia | 5.4 |

This table presents hypothetical data for illustrative purposes.

Kinase Inhibitor Profiling

Many small molecule drugs exert their effects by inhibiting protein kinases. A broad kinase screen can quickly identify potential kinase targets.

Workflow: Kinase Panel Screening

A commercially available kinase panel (e.g., from companies like Reaction Biology or Eurofins) can be used to screen the compound against hundreds of kinases at a fixed concentration (e.g., 10 µM). The results are typically reported as a percentage of inhibition.

Visualization: Hypothetical Kinase Inhibition Profile

Caption: Hypothetical kinase inhibition profile of this compound.